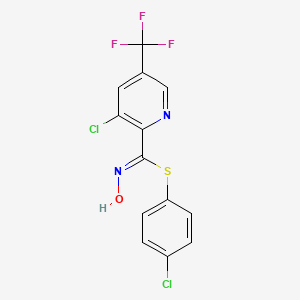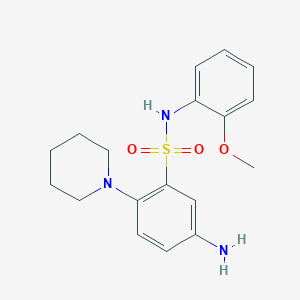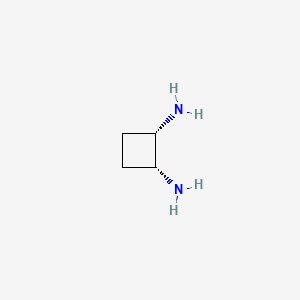
4-chlorophenyl 3-chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarbimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 3-chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarbimidothioate, commonly referred to as CCTP, is an organic compound that has a wide range of applications in scientific research. Its unique chemical structure has allowed researchers to explore its use as a reagent, catalyst, and building block in a variety of areas, including organic synthesis, biochemistry, and drug design. CCTP has been found to exhibit many beneficial properties, such as high reactivity and selectivity, low toxicity, and excellent solubility in a variety of solvents.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Conductive Polymers
Polymer Synthesis and Magnetic Properties : A study by Pointillart et al. (2009) describes the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes, highlighting their photoluminescent and magnetic properties. Such materials could have potential applications in organic electronics and photonics due to their unique electronic properties and luminescence (Pointillart et al., 2009).
Enhanced Conductivity in Organic Solar Cells : Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with a dopamine derivative demonstrated enhanced work function and conductivity, leading to improved performance in organic solar cells. This study highlights the importance of material modification for achieving higher efficiency in photovoltaic devices (Zeng et al., 2020).
Advances in Material Chemistry
Coordination Polymers with Unique Structures : Ayyappan et al. (2002) reported the synthesis of a coordination polymer featuring both interdigitated 1D chains and interpenetrated 2D grids, demonstrating the potential of such materials in the development of novel molecular architectures with potential applications in catalysis, gas storage, and separation technologies (Ayyappan et al., 2002).
Polyimide Films with Low Dielectric Constant : A novel asymmetric fluorinated aromatic diamine was synthesized for the preparation of polyimides, showing good thermal stability, solubility, and low dielectric constants. These materials are of interest for electronic and photovoltaic applications due to their thermal stability and electrical properties (Bu et al., 2011).
Propiedades
IUPAC Name |
(4-chlorophenyl) (2Z)-3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2OS/c14-8-1-3-9(4-2-8)22-12(20-21)11-10(15)5-7(6-19-11)13(16,17)18/h1-6,21H/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVKEZUKWLGLCH-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 3-chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarbimidothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2941365.png)


![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2941373.png)
![3,5-dinitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941374.png)



![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B2941379.png)


![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2941384.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2941386.png)